5-Fluoro-2-(3-methylthiophenyl)benzoic acid
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Overview
Description
5-Fluoro-2-(3-methylthiophenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a 3-methylthiophenyl group attached to the 2nd position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methylthiophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, where reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(3-methylthiophenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(3-methylthiophenyl)benzoic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound may serve as a precursor for the development of new drugs. Its structural features make it a potential candidate for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom and the 3-methylthiophenyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 5-Fluoro-2-(trifluoromethyl)benzoic acid
- 2-Fluoro-5-methylbenzoic acid
- 3-Fluoro-4-methylbenzoic acid
Comparison: Compared to similar compounds, 5-Fluoro-2-(3-methylthiophenyl)benzoic acid is unique due to the presence of the 3-methylthiophenyl group This structural feature can impart distinct chemical and biological properties, such as enhanced lipophilicity or altered electronic effects
Properties
IUPAC Name |
5-fluoro-2-(3-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYPOMDCDXGUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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